molecular formula C17H17N3OS B2465850 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476281-00-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2465850
CAS No.: 476281-00-2
M. Wt: 311.4
InChI Key: ZMFMYCHYJYBNQI-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a cyclohexanecarboxamide moiety

Mechanism of Action

Target of Action

The primary target of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and nerve cells. It plays a crucial role in the regulation of calcium ion concentration, which is essential for muscle contraction and nerve impulse transmission .

Mode of Action

This compound interacts with its target, the RyR, by binding to it . This binding is believed to cause a conformational change in the receptor, leading to the opening of the calcium channel. As a result, there is an increase in the intracellular concentration of calcium ions .

Biochemical Pathways

The activation of the RyR by this compound leads to an increase in intracellular calcium concentration. This triggers a cascade of biochemical reactions that result in muscle contraction. In insects, this can lead to paralysis and death, making this compound a potent insecticide .

Result of Action

The result of this compound’s action is the disruption of normal cellular processes in insects. By increasing the intracellular concentration of calcium ions, it causes overstimulation of muscle and nerve cells, leading to paralysis and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

    Cyclohexanecarboxamide Formation: The final step involves the coupling of the thiazole-cyanophenyl intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)thiourea: Shares the cyanophenyl group but has a thiourea moiety instead of the thiazole ring.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a similar cyanophenyl group but with a pyrazole ring.

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is unique due to the combination of the thiazole ring and the cyclohexanecarboxamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h6-9,11,14H,1-5H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFMYCHYJYBNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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